8-Methoxy-5-phenylpyrido[2,3-d]pyridazine
Overview
Description
8-Methoxy-5-phenylpyrido[2,3-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse pharmacological activities and are often used as core structures in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-5-phenylpyrido[2,3-d]pyridazine typically involves the reaction of arylidene substituted meldrum’s acid with 5-amino-6-phenyl-3(2H)-pyridazinone . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-5-phenylpyrido[2,3-d]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methoxy and phenyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
8-Methoxy-5-phenylpyrido[2,3-d]pyridazine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Methoxy-5-phenylpyrido[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Pyridazine: A parent compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto functionality, known for its broad spectrum of biological activities.
Uniqueness: 8-Methoxy-5-phenylpyrido[2,3-d]pyridazine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
8-methoxy-5-phenylpyrido[2,3-d]pyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-18-14-13-11(8-5-9-15-13)12(16-17-14)10-6-3-2-4-7-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXAIPPWLRCERZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C2=C1N=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80526415 | |
Record name | 8-Methoxy-5-phenylpyrido[2,3-d]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80526415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87988-12-3 | |
Record name | 8-Methoxy-5-phenylpyrido[2,3-d]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80526415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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